molecular formula C11H16FNO B2415188 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol CAS No. 133712-56-8

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol

Cat. No.: B2415188
CAS No.: 133712-56-8
M. Wt: 197.253
InChI Key: HXKHYYJUHCVYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol is an organic compound that features a dimethylamino group, a fluorophenyl group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine and a reducing agent. One common method is the reductive amination of 4-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-ol
  • 3-(Dimethylamino)-1-(4-bromophenyl)propan-1-ol
  • 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-ol

Uniqueness

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(dimethylamino)-1-(4-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-6,11,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKHYYJUHCVYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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